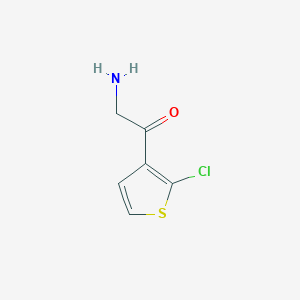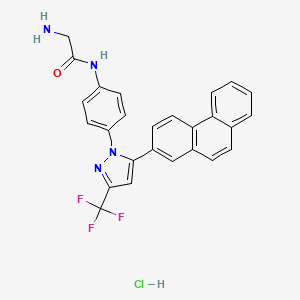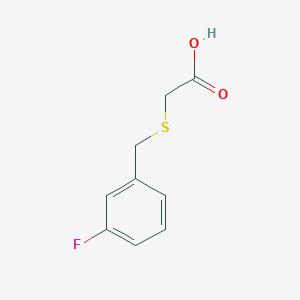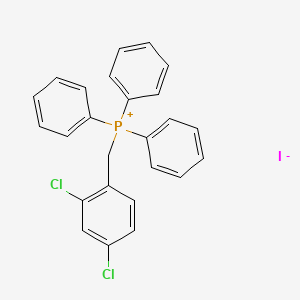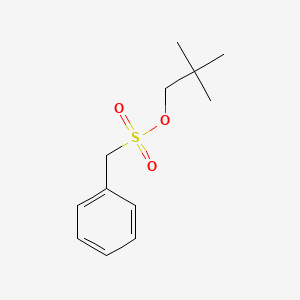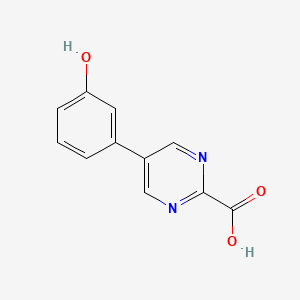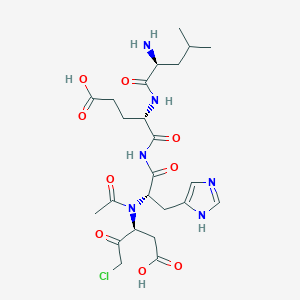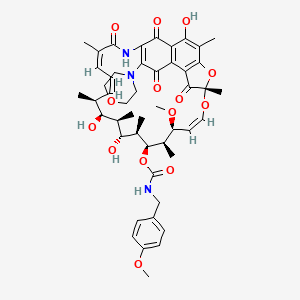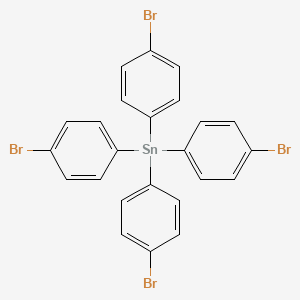![molecular formula C13H13BrFNO B13150857 [(5-Bromofuran-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13150857.png)
[(5-Bromofuran-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Bromofuran-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine is a chemical compound with the molecular formula C₁₃H₁₃BrFNO and a molecular weight of 298.15 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Preparation Methods
The synthesis of [(5-Bromofuran-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine typically involves the use of Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of boron reagents with halides in the presence of a palladium catalyst under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
[(5-Bromofuran-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(5-Bromofuran-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Medicine: Research involving this compound may lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(5-Bromofuran-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. In chemical reactions, it acts as a reactant or intermediate, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
[(5-Bromofuran-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine can be compared with other similar compounds, such as:
- [(5-Bromofuran-2-yl)methyl][(3-methylphenyl)methyl]amine
- [(5-Bromofuran-2-yl)methyl][(3,4,5-trimethoxyphenyl)methyl]amine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and reactivity. The uniqueness of this compound lies in its specific combination of bromofuran and fluoro-methylphenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13BrFNO |
|---|---|
Molecular Weight |
298.15 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-1-(3-fluoro-4-methylphenyl)methanamine |
InChI |
InChI=1S/C13H13BrFNO/c1-9-2-3-10(6-12(9)15)7-16-8-11-4-5-13(14)17-11/h2-6,16H,7-8H2,1H3 |
InChI Key |
BJWKZJTWPRFFIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC2=CC=C(O2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


